molecular formula C20H18BrClN2O6 B4004941 3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate

3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate

Cat. No.: B4004941
M. Wt: 497.7 g/mol
InChI Key: XRBVJXHVSHIETI-UHFFFAOYSA-N
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Description

3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C20H18BrClN2O6 and its molecular weight is 497.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.00368 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis of various quinazolinone derivatives, highlighting their chemical reactivity and potential as precursors for further chemical modifications. For instance, studies have described the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, detailing reactions that yield ethers, esters, and sulfonates, demonstrating the versatility of quinazolinones for chemical transformations (Badr, El-Sherief, & Mahmoud, 1980).

Biological Activities

Quinazolinone derivatives have been studied for their potential biological activities. For example, some studies have investigated their antibacterial properties, suggesting that quinazolinone derivatives could be effective against certain bacterial strains (Badr, El-Sherief, & Mahmoud, 1980). Other research has focused on the analgesic properties of quinazolinone derivatives, providing insights into their potential use in pain management without discussing specific drug applications or dosages (Osarodion, 2023).

Photo-antiproliferative Activities

There has also been interest in the photo-antiproliferative activities of quinazolinone derivatives, with studies examining their effects on various cell lines. This research suggests the potential of quinazolinone derivatives in the development of therapies targeting cancer cells through mechanisms involving phototoxicity and cytotoxicity (Chimichi et al., 2006).

Corrosion Inhibition

Further applications include the use of quinazolinone derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments. This research highlights the chemical properties of quinazolinone derivatives that make them suitable for industrial applications, such as in the protection of mild steel in acidic conditions (Errahmany et al., 2020).

Properties

IUPAC Name

3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2.C2H2O4/c1-12-9-14(19)17(15(20)10-12)24-8-4-7-22-11-21-16-6-3-2-5-13(16)18(22)23;3-1(4)2(5)6/h2-3,5-6,9-11H,4,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBVJXHVSHIETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCN2C=NC3=CC=CC=C3C2=O)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate

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